molecular formula C11H8BrClN2O2S B1457015 N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide CAS No. 1083326-17-3

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

Cat. No.: B1457015
CAS No.: 1083326-17-3
M. Wt: 347.62 g/mol
InChI Key: ZFOHCNXTUHUAOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction where the pyridine ring is brominated and chlorinated at specific positions . The reaction conditions often involve the use of solvents like ethyl acetate (EtOAc) and drying agents such as anhydrous sodium sulfate (Na2SO4) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like extraction, purification, and crystallization to

Properties

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHCNXTUHUAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728110
Record name N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-17-3
Record name N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzenesulfonyl chloride (1.23 mL, 9.62 mmol, 2 eq) in DCM (50 mL) is added dropwise over 15 min to a solution of 3-amino-5-bromo-2-chloropyridine [Jouve, K.; Bergman, J., Journal of Heterocyclic Chemistry, (2003), 40(2), 261-268] (1 g, 4.81 mmol) and pyridine (1.94 ml, 24 mmol, 5 eq) in DCM (20 mL), under an argon atmosphere. The resulting mixture is stirred for 20 h at rt, concentrated, diluted with H2O and extracted with DCM. The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM) to afford 163 mg of the title compound as a white solid: ESI-MS: 346.9 [M−H]−; tR=4.33 min (System 1); TLC: Rf=0.23 (DCM).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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Quantity
20 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-amino-5-bromo-2-chloropyridine (5.0 g, 24 mMol) in CH2Cl2 (50 mL) was added pyridine (3.0 mL, 37 mMol) followed by benzenesulfonyl chloride (4.5 mL, 35 mMol) drop wise over 5 minutes. The reaction was stirred at RT for 18 h and evaporated to dryness under vacuum. Purified by flash chromatography on silica gel (15% hexanes in CH2Cl2 then 0 to 5% EtOAc in 15% hexanes in CH2Cl2). During evaporation of the solvents the product crashed out. The resultant slurry was diluted with hexane, filtered and dried under vacuum to give the title compound (2.89 g, 34%) as a white solid. [An overlap fraction which contained 30% starting amine (2.60 g) was also obtained.]: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.61 (br. s., 1 H), 8.41 (d, J=2.27 Hz, 1 H), 7.91 (d, J=2.27 Hz, 1 H), 7.73-7.77 (m, 2 H), 7.67-7.72 (m, 1 H), 7.56-7.64 (m, 2 H); MS (ES) m/e 346.7 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Yield
34%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Benzenesulfonyl chloride (2.24 ml, 17.5 mmol) was added dropwise over 5-10 mins to a solution of 5-bromo-2-chloro-3-pyridinamine (2.5 g, 12.1 mmol) and pyridine (1.5 ml, 18.56 mmol) in DCM (25 ml). The reaction was stirred for 18 h at RT before evaporation to dryness in vacuo. The residue was split in two and purified by silica gel chromatography, eluting with 0-100% DCM in cyclohexane. Appropriate fractions were combined and evaporated to give title compound, 1.81 g.
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
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N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

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